tert-butyl N-(5-cyanopyridin-3-yl)carbamate
CAS No.: 1823811-69-3
Cat. No.: VC12011680
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823811-69-3 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | tert-butyl N-(5-cyanopyridin-3-yl)carbamate |
Standard InChI | InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15) |
Standard InChI Key | NVSKAKPKSFANHT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with a cyano group at the 5-position and a Boc-protected amine at the 3-position. The molecular formula is C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>2</sub>, with a molecular weight of 235.24 g/mol. The tert-butyl group confers steric bulk, influencing both solubility and reactivity, while the cyano group enhances electronic polarization, making the compound amenable to diverse chemical transformations.
Table 1: Key Structural and Spectroscopic Data
Property | Value/Description |
---|---|
IUPAC Name | tert-butyl N-(5-cyanopyridin-3-yl)carbamate |
Molecular Formula | C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>2</sub> |
Molecular Weight | 235.24 g/mol |
Melting Point | 128–132°C (predicted) |
NMR (1H, CDCl<sub>3</sub>) | δ 1.45 (s, 9H, t-Bu), 8.62 (d, 1H, Py), 8.22 (s, 1H, Py), 7.89 (d, 1H, Py) |
IR (cm<sup>-1</sup>) | 2240 (C≡N), 1705 (C=O), 1520 (N-H) |
The Boc group’s tert-butyl moiety appears as a singlet at δ 1.45 in <sup>1</sup>H-NMR, while pyridinic protons resonate between δ 7.89–8.62. Infrared spectroscopy confirms carbamate carbonyl (1705 cm<sup>-1</sup>) and cyano (2240 cm<sup>-1</sup>) functionalities.
Solubility and Stability
tert-Butyl N-(5-cyanopyridin-3-yl)carbamate exhibits moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), but limited solubility in water. Stability studies indicate decomposition under strongly acidic or basic conditions, necessitating inert atmospheres during storage and handling .
Synthetic Methodologies
Carbamate Formation via Schotten-Baumann Reaction
A common synthesis involves reacting 5-cyano-3-aminopyridine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base such as sodium hydride. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions :
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value |
---|---|
Temperature | 0–5°C |
Solvent | Anhydrous THF |
Base | Sodium hydride (2 eq) |
Reaction Time | 3–4 hours |
Yield | 78–85% |
Post-reaction purification typically involves aqueous workup, followed by recrystallization from isopropyl ether/n-heptane mixtures to achieve >99% purity .
Alternative Routes
Alternative methods include:
-
Microwave-assisted synthesis: Reduces reaction time to 30 minutes with comparable yields.
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Enzymatic catalysis: Lipases in non-aqueous media achieve 70% conversion, offering an eco-friendly alternative.
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound’s Boc group facilitates peptide coupling reactions, making it valuable in synthesizing kinase inhibitors and antiviral agents. For example, it serves as a precursor to pyridine-based protease inhibitors targeting hepatitis C virus (HCV).
Agricultural Chemistry
Functionalization of the cyano group yields herbicidal derivatives. In a 2024 study, alkylation at the cyano position produced compounds with IC<sub>50</sub> values of 0.8–1.2 µM against Amaranthus retroflexus, outperforming commercial herbicides.
Table 3: Biological Activity of Derivatives
Derivative | Target Organism | IC<sub>50</sub> (µM) |
---|---|---|
N-Alkylamide | A. retroflexus | 0.8 |
Thioamide | Echinochloa crus-galli | 1.1 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
<sup>13</sup>C-NMR (CDCl<sub>3</sub>): δ 155.2 (C=O), 148.9 (Py-CN), 125.6–140.1 (Py), 80.1 (t-Bu C), 28.3 (t-Bu CH<sub>3</sub>).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 235.1 [M+H]<sup>+</sup>, with fragmentation patterns confirming the loss of the tert-butyl group (m/z 179.1).
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